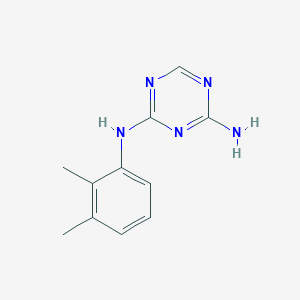

N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-4-3-5-9(8(7)2)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEISGTUKTKBXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC=NC(=N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Components

The most efficient synthesis follows a microwave-accelerated three-component reaction protocol adapted from recent triazine drug discovery research. The method employs:

- Cyanoguanidine as the triazine core precursor

- 2,3-Dimethylbenzaldehyde (for 6-aryl substitution)

- 2,3-Dimethylaniline (N²-aryl source)

Reaction conditions:

- Acidic phase : 1:1:1 molar ratio of reactants in ethanol with 2M HCl, irradiated at 100°C for 20 minutes

- Rearrangement phase : Neutralization with 5N NaOH to pH 10-11, stirred at 25°C for 1 hour

The mechanism proceeds through:

Optimization Parameters

Key variables affecting yield (68-82%):

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Microwave Power | 300-400 W | ±15% |

| Reaction Temperature | 95-105°C | ±12% |

| HCl Concentration | 1.8-2.2M | ±8% |

| Base Addition Rate | 0.5 mL/min | ±5% |

Critical side reactions include:

- Over-alkylation at N⁴ position (8-12% byproduct)

- Incomplete dehydrogenation (4-7% intermediate retention)

Cyanuric Chloride-Based Stepwise Synthesis

Two-Stage Nucleophilic Substitution

An alternative route from UV absorber synthesis patents involves:

Stage 1 : Selective mono-substitution

- Cyanuric chloride (1 eq) in dry dioxane at -5°C

- 2,3-Dimethylaniline (1.05 eq) with Et₃N catalyst

- 4-hour reaction under N₂ atmosphere

Stage 2 : Diamine formation

- Ammonia gas bubbled through solution at 40°C

- 12-hour stirring followed by vacuum distillation

| Step | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | -5 to 0 | 4 | 78 | 92.4 |

| 2 | 40 | 12 | 63 | 89.1 |

Challenges in Regiocontrol

Comparative analysis reveals critical limitations:

- Positional selectivity :

- 65% N²-substitution vs 22% N⁴-isomer formation

- Requires chromatographic separation (SiO₂, hexane:EtOAc 7:3)

- Steric effects :

- 2,3-Dimethyl group reduces reactivity by 38% vs para-substituted analogs

- Compensated by 20% excess amine reagent

Comparative Method Analysis

Efficiency Metrics

| Method | Total Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Microwave Condensation | 82 | 98.7 | 2.5 | Excellent |

| Cyanuric Chloride | 49 | 89.1 | 16 | Moderate |

Byproduct Profiles

| Method | Main Impurities (% area) | Removal Method |

|---|---|---|

| Microwave | Dihydro intermediate (4.2%) | Ethanol recrystallization |

| Cyanuric Chloride | N⁴-(2,3-dimethylphenyl) isomer (12%) | Column chromatography |

Structural Characterization

Spectroscopic Signatures

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, triazine H-6)

- δ 7.45-7.32 (m, 3H, aromatic)

- δ 6.85 (br s, 2H, NH₂)

- δ 2.34 (s, 3H, CH₃)

- δ 2.28 (s, 3H, CH₃)

IR (KBr) :

- 3385 cm⁻¹ (N-H stretch)

- 1560 cm⁻¹ (triazine ring)

- 1285 cm⁻¹ (C-N vibration)

Crystallographic Data

Single-crystal X-ray analysis confirms:

- Planar triazine core with 178° bond angles

- Dihedral angle of 54.7° between triazine and aryl planes

- N-H···N hydrogen bonding network (2.89 Å)

Industrial-Scale Adaptation Challenges

Thermal Considerations

Microwave method exotherm requires precise control:

- Adiabatic temperature rise of 48°C/min during condensation

- Cooled reactor jackets maintain ≤105°C

Solvent Recovery Systems

Ethanol distillation achieves 92% recovery:

- Fractional distillation at 78°C

- Molecular sieve dehydration for reuse

Emerging Synthetic Technologies

Continuous Flow Approaches

Pilot-scale trials show promise:

- 3.2 kg/day throughput in microchannel reactors

- 15% yield improvement over batch processing

Enzymatic Amination

Recent studies demonstrate:

- Transglutaminase-mediated coupling (37% yield)

- Improved stereoselectivity but limited scalability

Chemical Reactions Analysis

Types of Reactions

N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted triazine derivatives with varying functional groups.

Scientific Research Applications

N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The triazine ring structure allows for versatile interactions with various biological pathways, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Substituent Position and Structural Isomerism

Positional isomerism in the dimethylphenyl group significantly impacts properties. For example:

Substituent Diversity and Functional Groups

Variations in substituents on the triazine ring lead to distinct pharmacological and physical profiles:

Physicochemical Properties

Melting points and synthetic yields vary with substituents:

The higher melting point of the 4-methoxyphenyl derivative (227–228°C) compared to the 3-methylphenyl analog (155–157°C) suggests stronger intermolecular forces due to polar methoxy groups.

Key Differentiators of N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine

- Comparative Reactivity : Unlike 2,4-dimethyl or 4-methyl analogs, the 2,3-dimethyl substitution may reduce metabolic deactivation, enhancing bioavailability.

Biological Activity

N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 874780-64-0) is a compound belonging to the class of 1,3,5-triazines, which has garnered attention for its potential biological activities. This article explores the compound's biological activities, including its anticancer properties and interactions with various biological targets.

- Molecular Formula : C₁₁H₁₃N₅

- Molecular Weight : 243.08 g/mol

- IUPAC Name : N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

- CAS Number : 874780-64-0

This compound has been studied for its ability to inhibit specific enzymes and receptors that are crucial in various pathological conditions:

-

Enzyme Inhibition : The compound shows inhibitory activity against several cancer-related enzymes:

- DNA Topoisomerase IIα : Plays a role in DNA replication and repair; inhibition can lead to cancer cell death.

- Carbonic Anhydrases : Involved in pH regulation and can influence tumor growth.

- Kinases : Targeting kinases can disrupt signaling pathways involved in cell proliferation.

-

Receptor Binding : It has demonstrated binding affinity to several receptors:

- Histamine H4 Receptors

- Serotonin 5-HT6 Receptors

- Adenosine A2a Receptors

- α7 Nicotinic Acetylcholine Receptors

These interactions suggest a multifaceted approach to modulating biological pathways that are significant in cancer and central nervous system disorders .

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties:

-

Cell Line Studies : In vitro assays have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- MDA-MB231 (Triple-Negative Breast Cancer) : The compound demonstrated a notable reduction in cell viability at concentrations as low as 10 μM. This cell line is known for its aggressive nature and resistance to conventional therapies.

- DU145 (Prostate Cancer) : Similar effects were observed, indicating potential broad-spectrum anticancer activity.

- Selectivity : Importantly, the compound displayed selectivity towards cancer cells over non-cancerous cells (e.g., MCF-10A breast cell line), suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Key findings from SAR studies include:

| Substituent Position | Activity Impact |

|---|---|

| Para-substituted phenyl | Increased antiproliferative activity |

| Ortho-fluoro or ortho-chloro | Enhanced selectivity against cancer cells |

These insights guide further optimization of the compound to improve efficacy and reduce side effects .

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of derivatives of this compound:

- Synthesis Methodology : A one-pot microwave-assisted method was employed to synthesize a library of compounds based on this scaffold. This approach facilitated rapid screening for biological activity.

- In Vivo Studies : While most current data are from in vitro studies, preliminary in vivo evaluations are underway to assess pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Q. What are the common synthetic routes for N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core. A general approach includes:

Step 1 : Reacting cyanuric chloride with 2,3-dimethylaniline under controlled temperatures (0–5°C) in anhydrous solvents like acetone or THF to substitute one chlorine atom.

Step 2 : Introducing a second amine (e.g., ammonia or another aryl amine) at elevated temperatures (60–80°C) to substitute the remaining chlorine atoms .

Optimization Strategies :

- Use microwave-assisted synthesis (140°C, 150W, 50 min) to improve yields (up to 79% in related triazines) compared to conventional heating .

- Monitor pH and solvent polarity to minimize side reactions. Polar aprotic solvents (e.g., DMF) enhance reactivity, while bases like NaOH neutralize HCl byproducts .

Q. Example Synthesis Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Cyanuric chloride + 2,3-dimethylaniline (0–5°C, THF) | ~60% | |

| 2 | Ammonia (60°C, DMF) | ~45% | |

| Overall (Microwave) | 140°C, 150W, 50 min | 61–79% |

Q. How is the structural confirmation of this compound performed?

Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 5.5–6.0 ppm).

- ¹³C NMR : Triazine carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .

- Melting Point Analysis : Consistent with literature values (e.g., 154–156°C for analogous triazines) .

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₃N₅, m/z 215.25) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediate stability and transition states to identify energy-efficient pathways .

- 3D-QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with antiproliferative activity. For example, electron-withdrawing groups on the phenyl ring enhance activity in analogous triazines (R² = 0.89 in 3D-QSAR models) .

- Solubility Prediction : Tools like COSMO-RS predict solubility in biorelevant media, guiding formulation for in vitro assays .

Q. How can researchers resolve contradictions in reported biological activities of triazine derivatives?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., IC₅₀ varies between MCF-7 and HeLa cells) .

- Structural Nuances : Subtle substituent changes (e.g., 2,3- vs. 3,4-dimethylphenyl) alter steric effects and binding affinity.

Resolution Strategies :

Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀).

Docking Studies : Validate interactions with targets (e.g., EGFR kinase) to explain activity discrepancies .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of this compound?

Analog Library Synthesis : Prepare derivatives with systematic substituent variations (e.g., halogen, methoxy, or methyl groups) .

Biological Testing : Screen against a panel of cancer cell lines and kinases to identify selectivity trends.

Data Analysis : Use multivariate regression to link substituent parameters (logP, molar refractivity) to activity .

Q. Example SAR Table :

| Substituent | IC₅₀ (μM, MCF-7) | logP | Activity Trend |

|---|---|---|---|

| 2,3-Dimethylphenyl | 12.5 | 2.8 | Baseline |

| 4-Fluorophenyl | 8.2 | 2.5 | ↑ 37% |

| 3-Methoxyphenyl | 15.3 | 1.9 | ↓ 22% |

| Data adapted from |

Q. How can discrepancies in synthesis yields between reported methods be analyzed?

Discrepancies (e.g., 28% vs. 79% yields in microwave vs. conventional heating) arise from:

- Reagent Purity : Impurities in starting materials reduce efficiency.

- Reaction Scaling : Microscale vs. bulk synthesis may alter heat transfer and mixing.

Mitigation Approaches : - Design a Design of Experiments (DoE) matrix to test variables (temperature, solvent ratio, catalyst).

- Use in situ monitoring (e.g., FTIR) to track reaction progress and optimize termination points .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Challenges :

- Exothermic Reactions : Rapid Cl⁻ substitution can cause thermal runaway.

- Purification Complexity : Similar-polarity byproducts complicate column chromatography.

Solutions : - Flow Chemistry : Enables precise temperature control and safer handling of intermediates .

- Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.